REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CO.B(F)(F)F.[CH3:21]COCC.C(=O)([O-])[O-].[Na+].[Na+]>O>[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:21])=[O:5] |f:2.3,4.5.6|
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Name
|
|
Quantity
|
141.2 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
1.51 L
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Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
|
506 mL
|
Type
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reactant
|
Smiles
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B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
2.8 kg
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
The mixture is stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solution obtained
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Type
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EXTRACTION
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Details
|
is then extracted with ethyl ether (3 liters)
|
Type
|
WASH
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Details
|
The ether layer is washed with water (250 cc.)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulphate (30 g.)
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Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |